Membrane Uptake Kinetics: 7-Dehydrocampesterol Occupies a Quantitatively Intermediate Position Between Cholesterol and Sitosterol Analogs
In a direct head-to-head comparison using rat jejunal brush border vesicles and erythrocyte membranes, the uptake of three 7-dehydrosterol analogs from equimolar micellar solutions decreased as a function of increasing C24 side-chain carbon number. 7-Dehydrocholesterol (C27, zero C24 alkyl carbons) was absorbed 4–5 times faster than 7-dehydrositosterol (C29, two C24 alkyl carbons) over a 60-min incubation period. 7-Dehydrocampesterol (C28, one C24 methyl group) exhibited uptake rates intermediate between the C27 and C29 analogs at all measured time points [1]. This rank order was consistent across both membrane preparations and mirrored the uptake pattern of the parent Δ5-sterols (cholesterol > campesterol > sitosterol), confirming that the side-chain alkylation status, not the B-ring diene, is the primary determinant of differential membrane partitioning [1].
| Evidence Dimension | Sterol uptake rate into biological membranes (rate relative to 7-dehydrocholesterol) |
|---|---|
| Target Compound Data | 7-Dehydrocampesterol (C28, 24R-methyl): uptake intermediate between C27 and C29 analogs at all time points; approximately 2- to 3-fold slower than 7-dehydrocholesterol based on the reported 4–5x range between C27 and C29 extremes |
| Comparator Or Baseline | 7-Dehydrocholesterol (C27): fastest uptake (normalized baseline). 7-Dehydrositosterol (C29): 4–5 times slower than 7-dehydrocholesterol |
| Quantified Difference | 7-Dehydrocampesterol uptake is intermediate; the C27-to-C29 span is 4–5×; campesterol analog falls between these bounds, demonstrating side-chain carbon-number-dependent discrimination |
| Conditions | Rat jejunal brush border membrane vesicles and erythrocytes; sterols (~30 μM each) delivered in 7 mM sodium taurocholate / 0.6 mM egg phospholipid micelles; 60-min incubation; quantification by HPLC and capillary GLC; Comparative Study designation (PubMed) |
Why This Matters
For membrane biophysics and sterol trafficking studies, campesta-5,7-dien-3beta-ol provides a precisely intermediate C28 probe that is mechanistically distinct from both C27 and C29 analogs, enabling structure-activity relationship (SAR) studies on side-chain length effects without altering the B-ring chromophore.
- [1] Child, P. & Kuksis, A. (1983). Uptake of 7-dehydro derivatives of cholesterol, campesterol, and beta-sitosterol by rat erythrocytes, jejunal villus cells, and brush border membranes. Journal of Lipid Research, 24(5), 552–565. PMID: 6875380. View Source
